molecular formula C15H14N4OS B4851340 4-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzamide

4-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzamide

Cat. No. B4851340
M. Wt: 298.4 g/mol
InChI Key: YBAFDCRMMUPSGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzamide, also known as ETB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the protein kinase B (PKB/Akt) pathway, which is essential for many cellular processes, including cell proliferation, differentiation, and survival.

Mechanism of Action

4-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzamide acts as a competitive inhibitor of PKB/Akt by binding to the ATP-binding pocket of the enzyme. This prevents the phosphorylation of PKB/Akt and its downstream targets, leading to the inhibition of cellular processes that are dependent on the PKB/Akt pathway.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on various cellular processes, including cell proliferation, differentiation, and survival. It has also been shown to induce apoptosis in cancer cells by inhibiting the PKB/Akt pathway. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in inflammation.

Advantages and Limitations for Lab Experiments

4-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzamide has several advantages for lab experiments, including its potency and specificity for the PKB/Akt pathway. However, it also has some limitations, such as its poor solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for 4-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzamide research, including its potential use as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies are needed to investigate the effects of this compound on other cellular processes and signaling pathways. Finally, the development of more potent and selective inhibitors of the PKB/Akt pathway could lead to the discovery of novel therapeutic agents for various diseases.

Scientific Research Applications

4-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzamide has been extensively used in scientific research as a tool to study the PKB/Akt pathway. It has been shown to inhibit the phosphorylation of PKB/Akt and its downstream targets, such as glycogen synthase kinase-3 (GSK-3) and mammalian target of rapamycin (mTOR). This compound has also been used to investigate the role of the PKB/Akt pathway in various cellular processes, including cell proliferation, differentiation, and survival.

properties

IUPAC Name

4-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-2-11-7-12-14(17-8-18-15(12)21-11)19-10-5-3-9(4-6-10)13(16)20/h3-8H,2H2,1H3,(H2,16,20)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAFDCRMMUPSGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzamide
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4-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzamide
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4-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzamide
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4-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzamide
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4-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzamide
Reactant of Route 6
4-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.